
Demecarium bromide
概要
説明
デメカリウム臭化物(商品名:ヒューマーソル)は、カルバメート系副交感神経刺激薬であり、アセチルコリンエステラーゼ阻害剤として作用します。 主に緑内障の治療薬として使用され、眼に直接投与することで眼圧の上昇を抑えます .
製造方法
デメカリウム臭化物の合成は、トリメチルアンモニウム誘導体をデカメチレンジブロミドと反応させることで行われます。反応条件は一般的にエタノールやメタノールなどの溶媒の使用を含み、反応を促進するために加熱が必要になる場合があります。 工業生産方法は同様ですが、より大量に対応するために規模が拡大されます .
準備方法
The synthesis of demecarium bromide involves the reaction of trimethylammonium derivatives with decamethylene dibromide. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities .
化学反応の分析
2.1. Molecular Composition
Demecarium bromide consists of two trimethylbenzenaminium groups linked by a decamethylene chain, with methylcarbamate substituents. Its molecular formula is C₃₂H₅₂Br₂N₄O₄ , with a molecular weight of 716.6 g/mol .
Property | Value |
---|---|
Molecular Formula | C₃₂H₅₂Br₂N₄O₄ |
Molecular Weight | 716.6 g/mol |
Polar Surface Area | 59.08 Ų |
Mechanism of Action
This compound inhibits acetylcholinesterase (AChE) and pseudocholinesterase (BuChE) by irreversibly binding to their active sites. This prevents acetylcholine degradation, prolonging its parasympathetic effects:
- Miosis (iris constriction)
- Ciliary muscle contraction
- Increased aqueous humor outflow , reducing intraocular pressure .
3.1. Enzyme Inhibition Kinetics
- IC₅₀ for AChE : 0.25 µM (in vitro) .
- Duration of IOP reduction : 49–55 hours at 0.125–0.5% topical concentrations .
4.1. Hydrolysis
The carbamate ester bonds undergo slow hydrolysis under physiological conditions, releasing:
4.2. Solubility and pH Dependence
- Water solubility : 1.44 × 10⁻⁵ mg/mL ( ALOGPS prediction) .
- Stable in pH 6.5–7.5 , typical of ophthalmic solutions .
Analytical Methods
Key techniques for characterization:
- HPLC-MS : For purity and structural confirmation .
- Ion chromatography : To quantify bromide counterions .
- Infrared spectroscopy : To detect carbamate functional groups .
6.1. Systemic Absorption
Topical application minimizes systemic exposure, but studies in dogs show transient suppression of serum AChE levels (24–48 hours) .
6.2. Elimination
科学的研究の応用
Treatment of Glaucoma
Demecarium bromide is primarily indicated for chronic open-angle glaucoma and other forms of elevated IOP. It has been shown to significantly lower IOP in both canine and human subjects.
- Efficacy Studies : A study involving Beagle dogs demonstrated that a single dose of 0.125% and 0.5% this compound effectively decreased IOP for durations of 49 and 55 hours respectively, indicating its long-lasting effects compared to other treatments like echothiophate iodide .
Concentration | Duration of IOP Reduction |
---|---|
0.125% | 49 hours |
0.5% | 55 hours |
- Comparative Efficacy : In a retrospective analysis of canine patients at risk for glaucoma, this compound showed the longest median time to medical failure (330 days) compared to other antiglaucoma medications .
Management of Lens Instability
This compound has also been evaluated for its effectiveness in managing primary lens instability in dogs. A retrospective study involving 34 cases found that while it delayed anterior lens luxation, it did not significantly affect the overall time to loss of vision or development of glaucoma .
Systemic Effects on Acetylcholinesterase Levels
Research has indicated that topical application of this compound can transiently suppress systemic acetylcholinesterase levels in dogs, which may lead to clinical toxicity in some cases . This necessitates careful monitoring during treatment.
Case Study: Canine Glaucoma Management
A study analyzed the outcomes of nonsurgical management using this compound in dogs diagnosed with primary angle-closure glaucoma. The results highlighted that while the medication was effective in maintaining vision over time, adjunctive therapies were suggested to enhance outcomes .
Case Study: Lens Luxation
In another case series focused on primary lens luxation, this compound was administered topically to delay complications associated with lens instability. The findings suggested that while the drug could prolong vision retention, it was not a definitive solution for all cases .
Safety Profile and Considerations
While this compound is effective, it is essential to consider its safety profile:
- Toxicity Risks : There are reports of transient suppression of acetylcholinesterase levels leading to potential toxicity; hence monitoring is recommended when used alongside other cholinesterase inhibitors .
- Miotic Effects : The drug's miotic effects can lead to complications like cataract formation over prolonged use, as seen in experimental studies .
作用機序
デメカリウム臭化物は、アセチルコリンエステラーゼを阻害することで、間接作用型の副交感神経刺激薬として作用します。この阻害は、副交感神経節後神経の神経終末におけるアセチルコリンの効果を延長させます。 眼では、これは虹彩括約筋の収縮(縮瞳)と毛様体の収縮を引き起こし、房水の流出を促進し、眼圧を低下させます .
類似化合物との比較
デメカリウム臭化物は、その長時間の作用時間により、アセチルコリンエステラーゼ阻害剤の中でユニークです。類似の化合物には、次のようなものがあります。
カルバコール: 別の副交感神経刺激薬ですが、作用時間は短いです。
ジイソプロピルフルオロホスフェート: 強力なアセチルコリンエステラーゼ阻害剤ですが、用途と毒性プロファイルが異なります
特性
CAS番号 |
56-94-0 |
---|---|
分子式 |
C32H52BrN4O4+ |
分子量 |
636.7 g/mol |
IUPAC名 |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |
InChIキー |
WMPGXFWTTMMVIA-UHFFFAOYSA-M |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |
正規SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
外観 |
Ssolid powder |
Color/Form |
WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |
melting_point |
164-170 |
Key on ui other cas no. |
56-94-0 |
物理的記述 |
Solid |
賞味期限 |
AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |
溶解性 |
FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |
同義語 |
3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。